1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

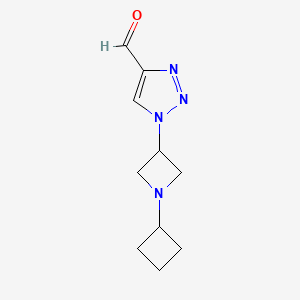

1-(1-Cyclobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with a cyclobutylazetidinyl group at the N1 position and a formyl (-CHO) group at the C4 position. This structure combines the rigidity of the azetidine and cyclobutane rings with the versatile reactivity of the triazole-carbaldehyde moiety.

The compound’s unique substitution pattern may confer distinct physicochemical and biological properties, making it a candidate for pharmaceutical or material science applications. Below, we compare it with structurally related triazole-carbaldehydes.

Properties

IUPAC Name |

1-(1-cyclobutylazetidin-3-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c15-7-8-4-14(12-11-8)10-5-13(6-10)9-2-1-3-9/h4,7,9-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDYSBDWZCWQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC(C2)N3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Cyclobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring through a cycloaddition reaction. This process can be accomplished using various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other metal-free approaches. The resulting compound can be purified through crystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity Assays : Compounds within the triazole family have shown selective cytotoxic activity at nanomolar concentrations against human leukemic T-cells. For example, related triazole derivatives exhibited GI50 values comparable to established chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activity of triazole compounds often involve:

- Induction of Apoptosis : Triazoles can induce morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and chromatin condensation. These changes are often accompanied by DNA fragmentation and mitochondrial membrane potential disruption .

- Inhibition of Cell Proliferation : Studies indicate that triazole derivatives can effectively inhibit the proliferation of various cancer cell lines, including those associated with leukemia and solid tumors .

Case Studies

Several case studies have documented the biological activity of triazole derivatives:

- Study on Antiproliferative Activity :

- Mechanistic Study :

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Jurkat T-cells | 0.63 | Induces apoptosis and DNA damage |

| Related Triazole Derivative | LOX IMVI (Melanoma) | 0.15 | Inhibits cell proliferation |

| N-(4-thiocyanatophenyl)-triazole derivatives | Various Cancer Lines | 0.65 | Induces apoptosis |

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole-containing compounds exhibit antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have been shown to possess activity against various bacterial strains and fungi. The incorporation of the cyclobutylazetidine moiety may enhance the binding affinity to microbial targets, potentially leading to new antibiotics.

Anticancer Properties

Triazole compounds have been investigated for their anticancer effects. The ability of 1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde to inhibit histone deacetylases (HDACs) has been noted in recent studies. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells . This compound's selective inhibition of HDAC6 could be particularly beneficial in treating certain cancers.

Neurological Applications

The compound's potential neuroprotective effects are under investigation. Triazoles have been associated with neuroprotective activities, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. This opens avenues for developing treatments for neurodegenerative diseases.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated antimicrobial efficacy against E. coli and S. aureus | Development of new antibiotics |

| Study B | Showed selective inhibition of HDAC6 in cancer cell lines | Potential anticancer drug |

| Study C | Indicated neuroprotective effects in animal models | Treatment for neurodegenerative disorders |

Synthesis and Modifications

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Modifications to the triazole ring or the cyclobutyl group can lead to derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the N1 position of the triazole ring significantly influences molecular weight, solubility, and conformational flexibility. Key examples include:

Key Observations :

- Cyclobutylazetidinyl vs. Aryl Groups : The cyclobutylazetidinyl group introduces steric bulk and conformational strain compared to planar aryl substituents. This may reduce solubility in polar solvents compared to pyridine-substituted analogs but enhance interactions with hydrophobic biological targets .

Comparison of Key Steps :

- Target Compound : Likely requires a cyclobutylazetidinyl azide intermediate, which may pose synthetic challenges due to the strained cyclobutane ring.

- Aryl Derivatives : Straightforward synthesis using commercially available aryl azides (e.g., phenyl azide) .

- Heterocyclic Derivatives (e.g., pyridine) : Requires pre-functionalized azides, such as 3-azidopyridine, which are less common but feasible .

Key Insights :

Crystallographic and Computational Studies

Structural analysis tools like SHELXL () and WinGX/ORTEP () are critical for elucidating molecular conformations. For example:

- 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde adopts a planar triazole ring with a dihedral angle of 15.2° between the triazole and fluorophenyl groups, as determined by X-ray crystallography .

- Cyclobutylazetidinyl Substituent: Likely introduces non-planar geometry due to ring strain, which could be validated via molecular docking or crystallography .

Preparation Methods

Formation of the Cyclobutyl-Azetidine Moiety

Starting from azetidine or its derivatives, the nitrogen atom is alkylated with cyclobutyl halides (e.g., cyclobutyl bromide) under basic conditions to yield N-cyclobutylazetidine.

Alternatively, cyclobutylamine can be cyclized with appropriate dihalides to form the azetidine ring bearing the cyclobutyl substituent.

Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Synthesis of the 1,2,3-Triazole Ring via CuAAC

The azide precursor is prepared by converting the azetidine derivative into an azido-functionalized intermediate, usually by nucleophilic substitution of a halide with sodium azide.

The alkyne partner is introduced as a terminal alkyne, often bearing a suitable functional group for further elaboration.

The CuAAC reaction is catalyzed by copper(I) salts (e.g., CuSO4 with sodium ascorbate as a reducing agent) in solvents such as ethanol, water, or mixed aqueous-organic media.

The reaction proceeds at room temperature or mild heating (25–60°C) for several hours, yielding the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yield.

Introduction of the Aldehyde Group at the 4-Position of the Triazole

The aldehyde group is introduced by formylation reactions on the triazole ring, often employing the Vilsmeier-Haack reagent (formed in situ from DMF and POCl3).

Alternatively, oxidation of methyl-substituted triazole intermediates using oxidants like manganese dioxide (MnO2) or TEMPO can be used to generate the aldehyde.

Reaction conditions require careful temperature control (usually 0–40°C) to avoid over-oxidation or decomposition.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Alkylation of azetidine | Cyclobutyl bromide, K2CO3, DMF, 60°C | N-cyclobutylazetidine intermediate |

| 2 | Azidation | NaN3, DMF, 50°C | Azido-functionalized azetidine derivative |

| 3 | CuAAC cycloaddition | Terminal alkyne, CuSO4, sodium ascorbate, EtOH/H2O, RT | 1,4-disubstituted 1,2,3-triazole intermediate |

| 4 | Formylation (Vilsmeier-Haack) | DMF, POCl3, 0–40°C | 1-(1-cyclobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde |

Critical Reaction Parameters and Optimization

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Solvent | DMF, DMSO, EtOH/H2O mixtures | Solubility and reaction rate dependent |

| Temperature | 0–60°C depending on step | Lower temperatures favored for formylation |

| Catalyst loading | 5–10 mol% Cu(I) | Ensures high regioselectivity in CuAAC |

| Reaction time | 2–24 hours depending on step | Longer times may improve yield but risk side reactions |

| Atmosphere | Inert (N2 or Ar) for sensitive steps | Prevents oxidation or decomposition |

Analytical and Characterization Data

NMR Spectroscopy: The aldehyde proton appears as a singlet around 9.8–10.0 ppm in ^1H NMR; triazole ring protons resonate at 7.5–8.0 ppm; signals corresponding to azetidine and cyclobutyl moieties appear in the aliphatic region (1.0–4.0 ppm).

Infrared Spectroscopy (FTIR): Characteristic aldehyde C=O stretch at approximately 1700–1720 cm⁻¹; triazole C-N stretches near 1450–1500 cm⁻¹.

Mass Spectrometry: Molecular ion peak consistent with the molecular weight (~244.30 g/mol) confirms the molecular formula.

Research Findings and Notes

The CuAAC methodology remains the gold standard for constructing the 1,2,3-triazole ring due to its high regioselectivity, mild reaction conditions, and excellent yields.

The presence of the cyclobutylazetidine moiety requires careful control of reaction conditions to avoid ring-opening or side reactions, especially under strongly acidic or basic conditions.

The formylation step is critical and often requires optimization to avoid over-oxidation or multiple substitutions.

Solvent choice and temperature control significantly impact the purity and yield of the final aldehyde-substituted triazole.

Monitoring reaction progress via thin-layer chromatography and NMR spectroscopy is recommended to optimize each step.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Click + Oxidation | Ethanol, 80°C, 2–4 h | CuI, Jones reagent | 75–85 | |

| Hantzsch Reaction | Ethanol, 80°C, 2 h | NH₄OAc | 85–96 | |

| Vilsmeier-Haack | DMF/POCl₃, reflux | – | 60–70 |

Advanced Synthesis: How can reaction conditions be optimized to improve regioselectivity and yield?

Methodological Answer:

- Catalyst Tuning: Use Cu(I) catalysts (e.g., CuI) for 1,4-regioselectivity in click chemistry. Ru-based catalysts may alter regiochemistry but are less explored for this compound .

- Solvent Effects: Polar solvents (ethanol, DMF) enhance reaction rates. Ethanol is preferred for Hantzsch reactions due to its ability to dissolve ammonium acetate .

- Temperature Control: Higher temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive aldehyde groups. Monitor via TLC .

Basic Characterization: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies triazole protons (δ 7.5–8.5 ppm) and aldehyde signals (δ 9.8–10.2 ppm). Azetidine and cyclobutyl protons appear as multiplet clusters (δ 2.5–4.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 263.12) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks. Use SHELXL for refinement .

Advanced Crystallography: How to address data contradictions during crystal structure refinement?

Methodological Answer:

- Twinned Data: Use TWIN/BASF commands in SHELXL to model twinning. Check for pseudo-merohedral twinning via PLATON .

- Disordered Moieties: Apply restraints (e.g., SIMU, DELU) to cyclobutyl/azetidine rings. Validate with WinGX/ORTEP .

- Hydrogen Bonding: Analyze π-π stacking (3.5–4.0 Å) and C–H···O interactions using Mercury software. Compare with similar triazole carbaldehydes .

Biological Activity: What assays evaluate its potential as a glycosidase inhibitor?

Methodological Answer:

- Enzyme Inhibition Assays: Test against α-glucosidase (yeast) and porcine pancreatic amylase (PPA) at 0.1–100 µM. Measure IC₅₀ via spectrophotometric DNSA method .

- Mechanistic Studies: Probe Schiff base formation between the aldehyde and enzyme amines using FT-IR (C=N stretch at 1640 cm⁻¹) .

- Docking Simulations: AutoDock Vina predicts binding modes. The aldehyde group interacts with Lys/Arg residues in the active site .

Advanced SAR Studies: How to design analogs with enhanced bioactivity?

Methodological Answer:

- Substituent Variation: Replace cyclobutyl with bicyclic groups (e.g., norbornane) to enhance rigidity. Synthesize analogs via click chemistry .

- Aldehyde Modifications: Convert to hydrazones or oximes to improve stability. Test in pH 7.4 buffer for hydrolytic resistance .

- Computational Screening: Use COSMIC/QSAR models to prioritize analogs with lower logP (<3) and higher polar surface area (>80 Ų) .

Q. Table 2: Key SAR Insights

| Modification | Bioactivity Trend | Reference |

|---|---|---|

| Cyclobutyl → Norbornyl | Increased α-glucosidase inhibition | |

| Aldehyde → Hydrazone | Improved metabolic stability | |

| Triazole → Tetrazole | Reduced cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.